

BDE-204: Definitive Identification, CAS Resolution, and Analytical Protocol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2,2',3,4,4',5,6,6'- Octabromodiphenyl ether
CAS No.:	446255-54-5
Cat. No.:	B1493883

[Get Quote](#)

A Technical Guide for Toxicologists and Analytical Chemists

Executive Summary: The CAS Conflict Resolved

In the high-precision field of environmental toxicology and pharmaceutical safety screening, ambiguity is a liability. A persistent database error has caused confusion regarding the Chemical Abstracts Service (CAS) registry number for BDE-204 (**2,2',3,4,4',5,6,6'-Octabromodiphenyl ether**).

This guide establishes the following definitive standard:

- CORRECT CAS for BDE-204:446255-54-5^[1]
- INCORRECT CAS (for BDE-204):117964-21-3^{[1][2][3][4]}

Critical Note: CAS 117964-21-3 is frequently associated with BDE-197 (2,2',3,3',4,4',6,6'-OctaBDE) or BDE-198 in legacy databases. Using this CAS number when sourcing BDE-204 standards will result in the acquisition of the wrong isomer, invalidating retention time markers and toxicological assays.

Part 1: Structural Identity & Chemical Divergence

The polybrominated diphenyl ether (PBDE) family consists of 209 congeners. The "Octa" homolog group is particularly challenging due to the high number of isomers (12 possible isomers) and steric hindrance.

BDE-204 (Target Analyte)

- IUPAC Name: **2,2',3,4,4',5,6,6'-Octabromodiphenyl ether**^{[5][6][7]}
- CAS: 446255-54-5^{[1][6]}
- Substitution Pattern: This congener is characterized by four ortho-bromines (2,2',6,6').^[6] This high degree of ortho-substitution forces the two phenyl rings into a nearly perpendicular orientation (dihedral angle $\sim 90^\circ$), significantly reducing pi-stacking interactions with GC stationary phases compared to non-ortho substituted congeners.

The "Imposter" Isomers (Associated with 117964-21-3)

The CAS 117964-21-3 is technically valid but refers to a different chemical entity depending on the vendor database version:

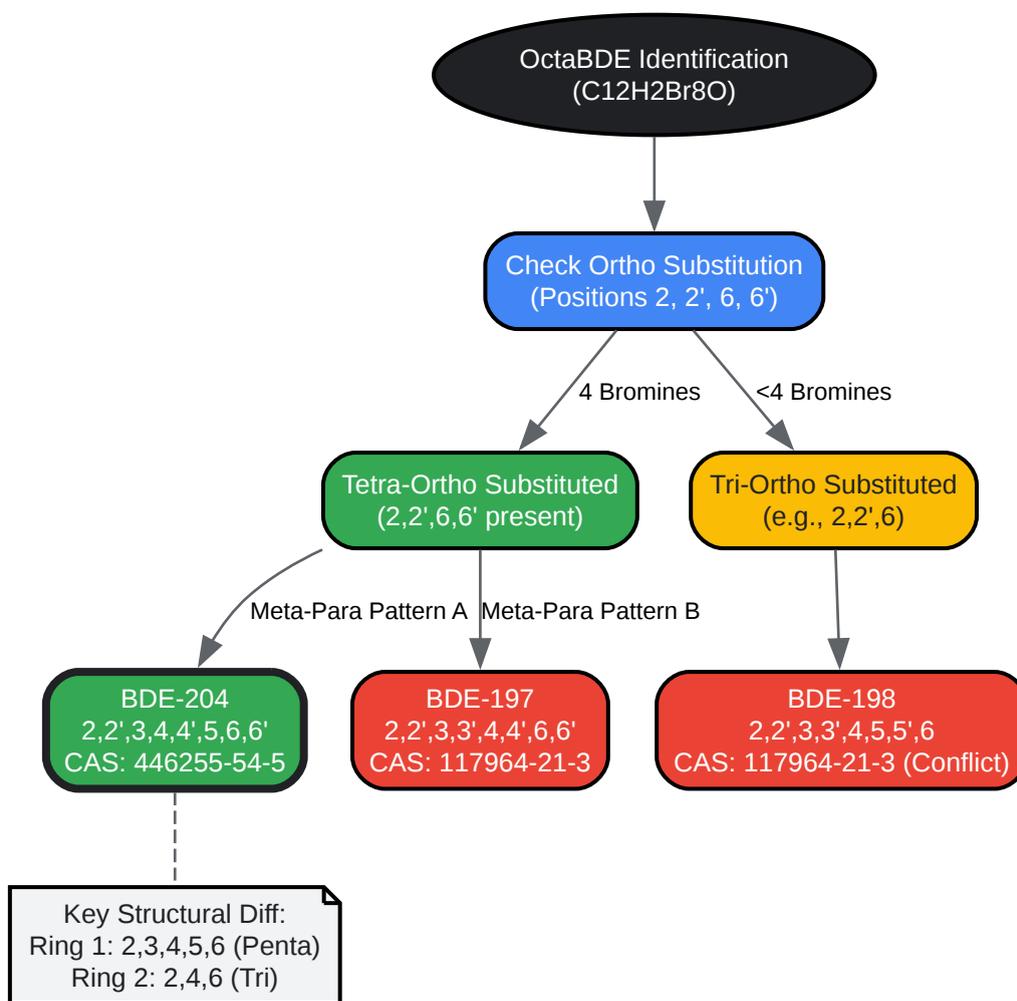
- BDE-197: 2,2',3,3',4,4',6,6'-OctaBDE (Also tetra-ortho substituted).^{[4][5][8]}
- BDE-198: 2,2',3,3',4,5,5',6-OctaBDE (Tri-ortho substituted).^[6]

Impact on Research: If a researcher orders "CAS 117964-21-3" expecting BDE-204:

- GC-MS Elution: The retention time will shift. BDE-198, having fewer ortho-bromines, is more planar and typically elutes later than BDE-204 on non-polar columns (e.g., DB-5ms).
- Toxicology: The steric bulk of BDE-204 affects its binding affinity to the Aryl Hydrocarbon Receptor (AhR) and Thyroid Hormone Transport proteins (e.g., Transthyretin). Substituting isomers renders SAR (Structure-Activity Relationship) data useless.

Part 2: Visualization of OctaBDE Hierarchy

The following diagram illustrates the structural relationships and the critical decision path for identification.



[Click to download full resolution via product page](#)

Caption: Decision tree for distinguishing BDE-204 from common isomers associated with conflicting CAS numbers.

Part 3: Analytical Protocol for Definitive Separation

To validate the presence of BDE-204 and distinguish it from BDE-197/198, the following High-Resolution Gas Chromatography / Mass Spectrometry (HRGC/HRMS) protocol is recommended.

Experimental Setup

- Instrument: GC-MS (Magnetic Sector or Triple Quadrupole preferred for sensitivity).

- Ionization: Electron Capture Negative Ionization (ECNI) is superior to Electron Impact (EI) for PBDEs due to the high electronegativity of bromine, yielding dominant [Br]⁻ ions (m/z 79/81).
- Column: 30m x 0.25mm x 0.10µm DB-5ms (or equivalent 5% phenyl methyl siloxane).
 - Note: A thin film (0.10µm) is crucial for eluting high-boiling OctaBDEs without excessive thermal degradation.

Method Parameters

Parameter	Setting	Rationale
Injection Temp	280°C	Ensure complete volatilization of high MW congeners.
Transfer Line	300°C	Prevent cold-spot condensation of OctaBDEs.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Maintains separation efficiency during temp ramp.
Oven Program	110°C (1 min) → 40°C/min → 200°C → 4°C/min → 300°C (15 min)	Slow ramp at the end maximizes resolution of isomers 197, 203, and 204.
Monitoring Ions	m/z 79, 81 (Bromine); m/z 486.6, 488.6 (Fragment)	Specific isotope clusters for confirmation.

Identification Criteria (Self-Validating System)

- Retention Time (RT): Under these conditions, elution order is typically BDE-197 < BDE-204 < BDE-198.
 - Validation: You must run a certified reference standard of CAS 446255-54-5 (BDE-204) alongside the sample.
- Peak Symmetry: BDE-204 should exhibit a sharp, symmetrical peak. Tailing indicates active sites in the liner (replace with deactivated glass wool liner).

- Ion Ratio: The ratio of m/z 79 to m/z 81 should be approximately 1.0 (natural abundance of Br isotopes).

Part 4: Toxicological Implications for Drug Development

While PBDEs are environmental contaminants, they are critical in ADME/Tox screening for pharmaceutical candidates.

Endocrine Disruption Screening

BDE-204 is structurally similar to Thyroxine (T4). In drug safety profiling, researchers must ensure that background contamination of BDE-204 in lab consumables (dust, plastics) does not produce false positives in Thyroid Receptor (TR) assays.

- Mechanism: BDE-204 competes with T4 for binding to Transthyretin (TTR), potentially altering thyroid hormone homeostasis.
- Why CAS Matters: BDE-204 (tetra-ortho) binds TTR differently than BDE-198 (tri-ortho) due to the steric twist preventing planar alignment in the binding pocket. Using the wrong isomer standard yields incorrect IC50 values.

Metabolic Stability

In metabolic stability assays (microsomal incubation), BDE-204 is highly resistant to debromination compared to lower brominated congeners.

- Protocol Check: If "BDE-204" rapidly degrades to Hepta-BDEs in your assay, verify the CAS. You likely have a less sterically hindered isomer (like BDE-198) which is more susceptible to enzymatic attack.

References

- Wellington Laboratories. (n.d.). Reference Standards for PBDE Congeners: BDE-204 (CAS 446255-54-5). Retrieved from [\[Link\]](#)

- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services. Retrieved from [[Link](#)]
- Biomonitoring California. (n.d.). BDE 197 Chemical Identity. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. accustandard.com [accustandard.com]
- 2. 2,2,3,3',4,4,6,6'-OCTABROMODIPHENYL ETHER CAS#: 117964-21-3 [m.chemicalbook.com]
- 3. 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER [drugs.ncats.io]
- 4. isotope.com [isotope.com]
- 5. Octabromodiphenyl ethers | C₁₂H₂Br₈O | CID 6537506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. well-labs.com [well-labs.com]
- 7. cpsc.gov [cpsc.gov]
- 8. 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) 50 µg/mL in Nonane [lgcstandards.com]
- To cite this document: BenchChem. [BDE-204: Definitive Identification, CAS Resolution, and Analytical Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1493883#bde-204-cas-number-446255-54-5-vs-117964-21-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com